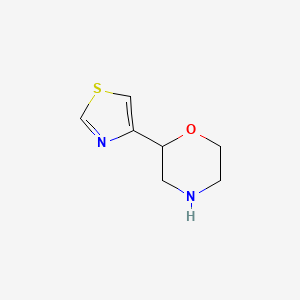

2-(Thiazol-4-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)morpholine |

InChI |

InChI=1S/C7H10N2OS/c1-2-10-7(3-8-1)6-4-11-5-9-6/h4-5,7-8H,1-3H2 |

InChI Key |

YRYDNNRDBHFINH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=CSC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Thiazol 4 Yl Morpholine

Established Synthetic Routes to the 2-(Thiazol-4-yl)morpholine Scaffold

The construction of the 2-(thiazol-4-yl)morpholine core is primarily achieved through well-established methods of thiazole (B1198619) ring formation, most notably the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. nbinno.comscribd.comresearchgate.netresearchgate.net Variations of this approach, including one-pot multi-component reactions, have been developed to improve efficiency and yield. nih.gov

One common strategy involves the reaction of a morpholine-containing thioamide with a suitable α-halocarbonyl compound. For instance, the synthesis of 2-morpholinothiazole (B1317029) derivatives can be achieved by reacting morpholine-4-carbothioamide (B78428) with α-bromo ketones.

Another prevalent approach is the reaction of 2-halothiazoles with morpholine (B109124). This nucleophilic substitution reaction provides a direct route to the desired product. The reactivity of the halogen at the C2 position of the thiazole ring facilitates this transformation.

Table 1: Selected Examples of Established Synthetic Routes

| Starting Material 1 | Starting Material 2 | Reaction Type | Product | Reference |

| Morpholine-4-carbothioamide | α-Bromo ketone | Hantzsch synthesis | 2-Morpholino-4-substituted-thiazole | nbinno.com |

| 2-Chlorothiazole | Morpholine | Nucleophilic substitution | 2-(Thiazol-4-yl)morpholine | |

| Aldehyde, Thiosemicarbazide, Phenacyl bromide | - | One-pot three-component reaction | 2,4-Disubstituted thiazole derivative | bepls.com |

Diastereoselective and Enantioselective Synthesis of Chiral 2-(Thiazol-4-yl)morpholine Derivatives

The development of stereoselective methods for the synthesis of chiral 2-(thiazol-4-yl)morpholine derivatives is of great interest due to the often-enantioselective nature of biological targets. Asymmetric hydrogenation and organocatalysis are two powerful strategies to achieve this.

Asymmetric hydrogenation of unsaturated morpholine precursors using chiral metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, has been shown to produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). rsc.orgresearchgate.netnih.govrsc.org This method typically involves the hydrogenation of a dehydromorpholine intermediate.

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral morpholines. nih.govnih.govresearchgate.net Chiral amines, such as those derived from cinchona alkaloids, can catalyze the enantioselective chlorocycloetherification of alkenols to furnish morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org While not directly demonstrated for the 2-(thiazol-4-yl)morpholine core, these methodologies provide a strong foundation for the development of stereoselective routes to its chiral derivatives.

Table 2: Enantioselective Synthesis of Chiral Morpholine Derivatives

| Method | Catalyst/Reagent | Precursor | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium complex | Unsaturated morpholine | Hydrogenation of C=C bond | Up to 99% | rsc.orgrsc.org |

| Organocatalysis | Cinchona alkaloid-derived phthalazine | Alkenol | Asymmetric halocyclization | High | rsc.org |

Development of Sustainable and Green Chemistry Approaches for 2-(Thiazol-4-yl)morpholine Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for thiazole derivatives. bepls.comnih.govresearchgate.net These green chemistry approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. chemrxiv.org

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazoles and other heterocyclic compounds. figshare.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

The use of green solvents and catalysts is another cornerstone of sustainable thiazole synthesis. Reactions have been successfully carried out in water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents. bepls.com Recyclable catalysts, such as silica-supported tungstosilicic acid and chitosan-based biocatalysts, have been employed to facilitate cleaner and more economical synthetic processes. bepls.commdpi.comacs.org Ultrasonic irradiation has also been utilized as an energy-efficient method to promote thiazole synthesis. bepls.commdpi.com

Table 3: Green Chemistry Approaches for Thiazole Synthesis

| Green Approach | Reagents/Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Various precursors | Reduced reaction times, improved yields | figshare.comnih.gov |

| Green Solvents | Water, PEG-400 | Environmentally benign, often enhances reactivity | bepls.com |

| Recyclable Catalysts | Silica supported tungstosilisic acid, Chitosan hydrogel | Catalyst can be recovered and reused, reducing waste | bepls.commdpi.com |

| Ultrasonic Irradiation | Various precursors | Energy efficient, mild reaction conditions | bepls.commdpi.com |

Optimization of Reaction Conditions and Process Scale-Up for 2-(Thiazol-4-yl)morpholine Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions and consideration of process scale-up challenges. For the synthesis of 2-(thiazol-4-yl)morpholine, key parameters that need to be optimized include temperature, reaction time, catalyst loading, and solvent selection.

For instance, in the Hantzsch thiazole synthesis, the choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ organic solvents, green alternatives are being explored for improved sustainability. Catalyst selection and loading are also critical; using a highly active and recyclable catalyst can improve process efficiency and reduce costs.

Functionalization and Derivatization Strategies for the 2-(Thiazol-4-yl)morpholine Core

The 2-(thiazol-4-yl)morpholine scaffold offers multiple sites for functionalization, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Modifications can be made to both the morpholine ring and the thiazole moiety.

Modifications of the Morpholine Ring System

The nitrogen atom of the morpholine ring is a primary site for functionalization. It can readily undergo N-alkylation with various alkyl halides to introduce a wide range of substituents. researchgate.netresearchgate.netmdpi.com Acylation of the morpholine nitrogen with acyl chlorides or anhydrides is another common transformation, leading to the formation of amides. nih.gov These modifications can significantly impact the physicochemical properties and biological activity of the molecule.

Substitutions on the Thiazole Moiety

The thiazole ring is susceptible to electrophilic substitution reactions, with the C5 position being the most favorable site for attack due to its higher electron density. pharmaguideline.comwikipedia.org Halogenation and sulfonation are common electrophilic substitution reactions of the thiazole ring. pharmaguideline.com

Furthermore, the thiazole ring can be functionalized through deprotonation at the C2 position using strong bases like organolithium reagents, followed by quenching with various electrophiles. cdnsciencepub.comcdnsciencepub.comresearchgate.net This allows for the introduction of a wide array of substituents at this position. The thiazole ring can also be functionalized via palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

N-Alkylation and Acylation Reactions

The secondary amine within the morpholine ring of 2-(thiazol-4-yl)morpholine is a key functional group that allows for a variety of chemical transformations. Among the most significant of these are N-alkylation and N-acylation reactions, which provide pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. These reactions involve the substitution of the hydrogen atom on the nitrogen with an alkyl or acyl group, respectively, thereby modifying the compound's steric and electronic properties.

N-Alkylation Reactions

N-alkylation of the morpholine nitrogen introduces an alkyl substituent, which can alter the molecule's lipophilicity, basicity, and biological activity. This transformation is typically achieved by reacting the parent morpholine with an alkylating agent, such as an alkyl halide (e.g., alkyl iodide, bromide, or chloride), in the presence of a base. The base is necessary to deprotonate the morpholine nitrogen, enhancing its nucleophilicity and facilitating the substitution reaction. Common bases used for this purpose include potassium carbonate or triethylamine (B128534). The choice of solvent is also crucial and often depends on the specific reactants and conditions, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed.

While specific studies detailing the N-alkylation of 2-(thiazol-4-yl)morpholine are not extensively documented in the cited literature, the general principles of morpholine chemistry suggest that this reaction is a feasible and straightforward method for derivatization. For instance, a general procedure for the N-alkylation of a morpholine derivative involves dissolving the starting material in a suitable solvent, adding a base and the alkylating agent, and stirring the mixture, often with heating, to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

N-Acylation Reactions

N-acylation involves the introduction of an acyl group (R-C=O) onto the morpholine nitrogen, forming an amide linkage. This transformation is valuable for synthesizing a wide array of functionalized molecules. N-acylation can significantly impact the chemical properties of the parent compound, for example, by reducing the basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group.

The acylation of 2-(thiazol-4-yl)morpholine can be carried out using various acylating agents, such as acyl chlorides or acid anhydrides. The reaction is typically performed in the presence of a base, like triethylamine or pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Similar to N-alkylation, the choice of an appropriate solvent is important for ensuring the solubility of the reactants and facilitating the reaction.

Detailed experimental data on the N-acylation of 2-(thiazol-4-yl)morpholine is limited in the available literature. However, related transformations on similar heterocyclic systems provide insight into the expected reactivity. For example, the reaction of morpholine with various carbonyl chlorides is a well-established method for the synthesis of N-acylmorpholine derivatives.

The table below provides a hypothetical overview of the types of reagents and conditions that could be employed for the N-alkylation and N-acylation of 2-(thiazol-4-yl)morpholine, based on general principles of organic synthesis.

| Transformation | Reagent | Base | Solvent | Product |

| N-Methylation | Methyl iodide | K₂CO₃ | Acetonitrile | 4-Methyl-2-(thiazol-4-yl)morpholine |

| N-Ethylation | Ethyl bromide | Et₃N | DMF | 4-Ethyl-2-(thiazol-4-yl)morpholine |

| N-Benzylation | Benzyl chloride | K₂CO₃ | Acetonitrile | 4-Benzyl-2-(thiazol-4-yl)morpholine |

| N-Acetylation | Acetyl chloride | Et₃N | Dichloromethane | 1-(4-(Thiazol-4-yl)morpholino)ethan-1-one |

| N-Benzoylation | Benzoyl chloride | Pyridine | Dichloromethane | Phenyl(4-(thiazol-4-yl)morpholino)methanone |

This table is illustrative and based on general synthetic methodologies for morpholines. Specific reaction conditions would require experimental optimization.

Advanced Structural Elucidation and Conformational Analysis of 2 Thiazol 4 Yl Morpholine

High-Resolution Spectroscopic Characterization for Conformational Insight (e.g., 2D NMR, Vibrational Spectroscopy)

High-resolution spectroscopic methods are indispensable for probing the intricate structural details of 2-(thiazol-4-yl)morpholine in solution. Techniques such as two-dimensional nuclear magnetic resonance (2D NMR) and vibrational spectroscopy provide a wealth of information regarding the connectivity, stereochemistry, and conformational preferences of the molecule.

While standard 1H and 13C NMR spectra confirm the basic carbon-hydrogen framework, 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would offer unambiguous assignment of all proton and carbon signals. For instance, COSY spectra would reveal the coupling relationships between protons within the morpholine (B109124) ring, helping to establish their relative positions (axial or equatorial). HSQC would directly link each proton to its attached carbon, and HMBC would provide insights into the connectivity across multiple bonds, for example, between the morpholine ring protons and the thiazole (B1198619) ring carbons.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, which are sensitive to its conformation. The IR spectrum of 2-(thiazol-4-yl)morpholine is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For example, the C-H stretching vibrations of the thiazole ring are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the morpholine ring would appear between 3000 and 2850 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would likely produce a strong band in the 1150-1050 cm⁻¹ range.

Computational density functional theory (DFT) calculations can be employed to predict the vibrational spectra of different possible conformers of 2-(thiazol-4-yl)morpholine. By comparing the calculated spectra with experimental IR and Raman data, the predominant conformation in the sample can be identified.

Table 1: Predicted Characteristic Vibrational Frequencies for 2-(Thiazol-4-yl)morpholine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Thiazole C-H | Stretching | 3100 - 3000 |

| Morpholine C-H | Stretching | 3000 - 2850 |

| Thiazole C=N/C=C | Ring Stretching | 1650 - 1450 |

| Morpholine C-N | Stretching | 1250 - 1020 |

| Morpholine C-O-C | Asymmetric Stretching | 1150 - 1050 |

| Thiazole Ring | Bending | 1000 - 800 |

X-ray Crystallographic Analysis of 2-(Thiazol-4-yl)morpholine and Its Congeners for Solid-State Conformation

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

Although a crystal structure for 2-(thiazol-4-yl)morpholine itself is not publicly available, analysis of related structures containing both thiazole and morpholine moieties provides valuable insights. For instance, the crystal structure of 4-(7-bromobenzo[d] nih.govresearchgate.netresearchgate.netthiadiazol-4-yl)morpholine reveals a chair conformation for the morpholine ring in the solid state. It is highly probable that the morpholine ring in 2-(thiazol-4-yl)morpholine also adopts a chair conformation to minimize steric strain.

The key conformational question for 2-(thiazol-4-yl)morpholine is the relative orientation of the thiazole and morpholine rings. This is defined by the torsional angle between the C-C bond connecting the two rings. X-ray crystallographic analysis would precisely determine this angle, as well as the conformation of the morpholine ring (chair, boat, or twist-boat) and the planarity of the thiazole ring in the crystalline state.

Table 2: Hypothetical Crystallographic Data for 2-(Thiazol-4-yl)morpholine (Illustrative)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.1 |

| Z | 4 |

Chiroptical Spectroscopy for Absolute Configuration Determination of Stereoisomers of 2-(Thiazol-4-yl)morpholine

If 2-(thiazol-4-yl)morpholine is synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) become essential for determining its absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum, typically measured in the UV-Vis region, arises from electronic transitions within the molecule. The thiazole ring, being a chromophore, would give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry at the chiral center (C2 of the morpholine ring).

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule. The C-H and C-N stretching and bending modes of the morpholine ring, being in close proximity to the stereocenter, would be expected to exhibit significant VCD signals.

In the absence of experimental data, the absolute configuration can be predicted by comparing the experimental ECD and VCD spectra with those calculated for both the (R) and (S) enantiomers using time-dependent density functional theory (TD-DFT) and DFT, respectively. A good match between the experimental and calculated spectra for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

Conformational Preferences and Dynamics of the 2-(Thiazol-4-yl)morpholine Scaffold in Solution and Gas Phase

The conformational landscape of 2-(thiazol-4-yl)morpholine is expected to be dominated by the chair conformation of the morpholine ring, which is significantly more stable than the boat or twist-boat forms. Within the chair conformation, the thiazole substituent at the C2 position can be either in an axial or an equatorial position. The relative stability of these two conformers is governed by a balance of steric and electronic effects.

In solution, the two chair conformers are likely to be in dynamic equilibrium through a process of ring inversion. The rate of this inversion can be studied using variable-temperature NMR spectroscopy. As the temperature is lowered, the rate of inversion slows down, and if the energy barrier is sufficiently high, the signals for the axial and equatorial conformers may be resolved in the NMR spectrum. The relative populations of the two conformers can be determined from the integration of their respective signals, allowing for the calculation of the free energy difference (ΔG) between them.

In the gas phase, computational methods such as DFT and ab initio calculations can be used to explore the potential energy surface of 2-(thiazol-4-yl)morpholine. These calculations can predict the geometries and relative energies of the stable conformers and the transition states connecting them. Such studies on morpholine itself have shown that the chair conformation with an equatorial N-H bond is slightly more stable than the axial conformer. A similar preference for the equatorial orientation of the thiazole group in 2-(thiazol-4-yl)morpholine is anticipated to minimize steric hindrance.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(Thiazol-4-yl)morpholine |

Computational Chemistry and Molecular Modeling of 2 Thiazol 4 Yl Morpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions of 2-(Thiazol-4-yl)morpholine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 2-(Thiazol-4-yl)morpholine. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed studies on thiazole (B1198619) derivatives have utilized DFT to calculate key quantum chemical descriptors. researchgate.net These descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (µ), and other parameters that correlate with the molecule's stability and reactivity. researchgate.net For instance, a smaller energy gap generally implies higher reactivity.

Table 1: Illustrative Quantum Chemical Parameters for Thiazole Derivatives (Calculated using DFT/B3LYP/6-311++G(2d,2p))

| Parameter | Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Relates to electron-donating ability |

| ELUMO | -1.2 eV | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative and based on general findings for thiazole derivatives, not specific to 2-(Thiazol-4-yl)morpholine.

Spectroscopic predictions, such as 1H and 13C NMR chemical shifts, can also be calculated using DFT. For morpholine-based thiazole analogues, experimental 1H-NMR spectra show characteristic signals for the morpholine (B109124) –CH2 protons between δ 3.13–3.73 ppm as a triplet. nih.gov The aromatic protons of the thiazole ring appear in the range of δ 6.0–8.5 ppm. nih.gov In 13C-NMR spectra, morpholine carbons are observed at δ 53.2, 63.0, and 66.5 ppm, while the carbon atoms of the thiazole ring bonded to nitrogen appear downfield at 145–150 ppm due to nitrogen's electronegativity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions of 2-(Thiazol-4-yl)morpholine

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding solvent. Such studies are crucial for understanding how a molecule like 2-(Thiazol-4-yl)morpholine might behave in a biological environment.

MD simulations have been used to analyze the interactions and conformational changes of morpholine-derived thiazoles within the active site of enzymes like bovine carbonic anhydrase II. nih.gov These simulations can reveal the stability of the ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. For a series of quinazoline (B50416) and thiazolidine-2,4-dione derivatives, extensive MD simulations were conducted to evaluate their binding modes and affinities to the SARS-CoV-2 Mpro over a 100 ns timeframe. rsc.org

A typical MD simulation protocol involves placing the molecule in a solvent box (e.g., water) and simulating its movement over a period of nanoseconds. Analysis of the trajectory can reveal preferred conformations and the nature of solvent interactions.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Thiazole-Morpholine Derivative

| Parameter | Description | Typical Finding |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD indicates the system has reached equilibrium. |

| Hydrogen Bonds | Number and duration of hydrogen bonds formed with solvent molecules. | Provides insight into the solubility and interaction with the aqueous environment. |

Note: This table describes the types of data obtained from MD simulations and is not based on a specific study of 2-(Thiazol-4-yl)morpholine.

Ligand-Target Docking and Molecular Interactions of 2-(Thiazol-4-yl)morpholine with Putative Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Thiazole and morpholine moieties are known to interact with various biological targets. nih.gov For example, morpholine-based thiazoles have been docked into the active site of bovine carbonic anhydrase II, with docking scores ranging from -6.102 to -3.426 kcal/mol. nih.gov In another study, morpholine-linked thiazolidinone hybrids showed strong binding affinity towards Enoyl‐ACP reductase, with a predicted binding affinity of -8.6 kcal/mol for the most potent molecule. scispace.com These interactions are typically mediated by van der Waals forces, hydrogen bonding, and hydrophobic interactions. scispace.com

The thiazole ring can be involved in noncovalent interactions, such as sulfur bonds and arene-H bonds, with amino acid residues in the active site of proteins like tubulin. nih.gov The morpholine ring can also participate in interactions; for instance, the nitrogen atom of the morpholine moiety has been observed to form interactions with active site residues of monoamine oxidase enzymes. mdpi.com

Table 3: Illustrative Docking Scores and Key Interactions of Thiazole-Morpholine Derivatives with Biological Targets

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | -6.102 to -3.426 | His94, His96, His119, Thr199, Thr200 | nih.gov |

| Enoyl‐ACP Reductase | -8.6 | Tyr158, Met159, Phe149 | scispace.com |

Note: The data in this table is derived from studies on various thiazole-morpholine derivatives and is presented to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(Thiazol-4-yl)morpholine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been performed on derivatives of the thiazole-morpholine scaffold. For instance, a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl] propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives revealed that antioxidant activity increases with decreasing molecular area, volume, lipophilicity, and polarization, and with an increasing dipole moment. pensoft.netresearchgate.net

In another study on morpholine-derived thiazoles as carbonic anhydrase II inhibitors, a QSAR model was developed with a high correlation coefficient (R² = 0.9238). nih.gov The model incorporated descriptors such as 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c), highlighting the importance of charge distribution for inhibitory activity. nih.gov

Table 4: Example of a QSAR Equation for a Series of Thiazole-Morpholine Derivatives

| Equation | Statistical Parameters |

|---|

Source: Adapted from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for 2-(Thiazol-4-yl)morpholine

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Studies on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides have shown that these compounds are predicted to have good oral bioavailability and low toxicity. mspsss.org.uaresearchgate.netdmed.org.ua These in silico analyses often involve checking for compliance with rules such as Lipinski's rule of five, which provides a general guideline for drug-likeness. mspsss.org.uaresearchgate.netdmed.org.ua

For a series of 2-aminothiazol-4(5H)-one derivatives, ADME analysis indicated adequate absorption, distribution, and elimination parameters for most compounds. mdpi.com It was also predicted that none of the tested derivatives were inhibitors of the important metabolic enzyme CYP3A4. mdpi.com

Table 5: Illustrative In Silico ADME Predictions for a Thiazole-Morpholine Scaffold

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's rule |

| LogP | < 5 | Compliant with Lipinski's rule |

| H-bond Donors | < 5 | Compliant with Lipinski's rule |

| H-bond Acceptors | < 10 | Compliant with Lipinski's rule |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| CYP2D6 Inhibition | No | Low potential for drug-drug interactions |

Note: This table presents typical ADME parameters and illustrative predictions based on studies of related compounds, not specifically 2-(Thiazol-4-yl)morpholine.

Biological Activity and Mechanistic Investigations of 2 Thiazol 4 Yl Morpholine

Enzyme Inhibition Studies with 2-(Thiazol-4-yl)morpholine and Its Derivatives

Derivatives of 2-(Thiazol-4-yl)morpholine have been identified as potent inhibitors of specific enzymes, demonstrating the therapeutic potential of this chemical class.

Target Identification and Validation Through In Vitro Enzymatic Assays

Research has identified bovine Carbonic Anhydrase II (bCA-II) as a key target for morpholine-based thiazole (B1198619) derivatives. nih.gov Carbonic anhydrases are zinc-containing metalloenzymes crucial for various physiological processes, and their inhibition is a validated strategy for conditions like glaucoma. nih.govrsc.org

In vitro screening of a series of 25 newly synthesized morpholine-derived thiazoles confirmed their inhibitory action against bCA-II. rsc.org The inhibitory potential, measured as the half-maximal inhibitory concentration (IC50), varied among the derivatives, indicating that substitutions on the phenyl ring attached to the thiazole moiety significantly influence activity. For instance, derivatives with a 4-para-nitrophenyl substitution generally exhibited more potent inhibition than those with unsubstituted or 4-para-chlorophenyl groups. nih.gov The most active compound identified in one study was a 4-para-nitrophenyl N-ethyl-morpholine derivative, which displayed an IC50 value of 14.68 μM. nih.gov

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative 24 | 4-para-nitrophenyl N-ethyl-morpholine derivative | 14.68 | nih.gov |

| General Range | 4-para-nitrophenyl substituted series | 14-20 | nih.gov |

| General Range | Unsubstituted 4-phenyl series | 24-46 | nih.gov |

| General Range | 4-para-chlorophenyl substituted series | 31-59 | nih.gov |

Kinetic Analysis of Enzyme-2-(Thiazol-4-yl)morpholine Interactions

To understand the nature of the enzyme-inhibitor interaction, kinetic studies were performed on the most potent compounds. For the 4-para-nitrophenyl N-ethyl-morpholine derivative (Compound 24), kinetic analysis revealed a concentration-dependent inhibition of bCA-II. nih.gov The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was determined to be 9.64 ± 0.007 μM. nih.govrsc.org This value provides a quantitative measure of the high affinity this derivative possesses for the active site of the carbonic anhydrase enzyme.

Mechanistic Elucidation of Enzyme Inhibition by 2-(Thiazol-4-yl)morpholine

The mechanism by which these derivatives inhibit bCA-II was elucidated using graphical methods derived from enzyme kinetics, such as Lineweaver-Burk plots. nih.gov The analysis for the most potent inhibitor demonstrated a competitive type of inhibition. nih.gov In this mechanism, the inhibitor molecule directly competes with the natural substrate for binding to the enzyme's active site. nih.gov This binding event at the active site physically blocks the substrate from accessing it, thereby preventing the enzyme from catalyzing its reaction. The competitive nature of the inhibition implies that the inhibitor's structure bears sufficient resemblance to the substrate to be recognized and bound by the active site residues of the enzyme. nih.gov

Receptor Binding and Allosteric Modulation by 2-(Thiazol-4-yl)morpholine

In addition to enzyme inhibition, thiazole-containing compounds are known to interact with G-protein coupled receptors (GPCRs), often exhibiting complex pharmacological behaviors such as allosteric modulation.

Radioligand Binding Assays and Competition Studies In Vitro

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with a receptor. These assays use a radioactively labeled ligand known to bind to the target receptor. In competition studies, increasing concentrations of an unlabeled compound, such as a 2-(Thiazol-4-yl)morpholine derivative, are added to determine their ability to displace the radioligand. The results of these experiments are used to calculate the inhibitor's binding affinity (Ki). While specific radioligand binding data for 2-(Thiazol-4-yl)morpholine at a particular receptor is not extensively documented in the available literature, this methodology is standard for evaluating such compounds. For example, studies on related N-thiazolylamide compounds targeting the free fatty acid receptor 2 (FFA2) utilize these principles to determine binding characteristics. nih.gov

Functional Assays for Receptor Activation or Inhibition by 2-(Thiazol-4-yl)morpholine

Functional assays are critical for determining the pharmacological effect of a compound after it binds to a receptor. These assays measure the downstream signaling events following receptor activation or inhibition. For GPCRs, common functional assays include [³⁵S]GTPγS binding assays and cyclic AMP (cAMP) accumulation assays. nih.govnih.gov

Studies on N-thiazolylamide compounds, which share the core thiazole structure, have shown that these molecules can act as agonists at the FFA2 receptor. nih.gov Some of these compounds have demonstrated allosteric agonism, meaning they bind to a site on the receptor distinct from the primary (orthosteric) binding site and can modulate the activity of the primary ligand. nih.govnih.gov For instance, certain bitopic-like FFA2 ligands containing an N-thiazolylamide motif were found to engage the orthosteric site while also showing allosteric antagonism towards other synthetic agonists, highlighting the complex interactions possible with this chemical scaffold. nih.gov These findings suggest that derivatives of 2-(Thiazol-4-yl)morpholine could potentially act as allosteric modulators at various GPCRs, a property that can be thoroughly investigated using a suite of in vitro functional assays.

Based on a thorough review of available scientific literature, there is insufficient publicly available research data specifically for the chemical compound “2-(Thiazol-4-yl)morpholine” to generate the detailed article as requested. The provided outline requires specific data on cellular pathway modulation, antimicrobial activity, and mechanisms of action that are not documented for this particular molecule in the reviewed sources.

Research in this area has predominantly focused on derivatives of the thiazole and morpholine (B109124) scaffolds, rather than the parent compound "2-(Thiazol-4-yl)morpholine" itself. While studies on related compounds show a wide range of biological activities, this information falls outside the strict scope of the request, which was to focus solely on the specified compound. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's explicit instructions and outline.

Antiparasitic Efficacy in Pre-clinical In Vitro and Ex Vivo Assays

Derivatives of 2-(thiazol-4-yl)morpholine have been investigated for their efficacy against a range of parasites. The inherent properties of the thiazole and morpholine rings contribute to the antiparasitic potential of these compounds. Thiazole derivatives, in general, have shown cytotoxic potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi unl.pt.

In vitro studies have demonstrated the activity of various thiazole-containing compounds against different life stages of parasites. For instance, a series of 1,3-thiazole-4-carboxylate derivatives were evaluated for their in vitro activity against intracellular amastigote forms of T. cruzi and both promastigote and intracellular amastigote forms of L. infantum and L. amazonensis. Several of these compounds exhibited significant antiparasitic activity, with some showing greater potency than the reference drug benznidazole against T. cruzi mdpi.com.

The following table summarizes the in vitro antiparasitic activity of selected thiazole derivatives, highlighting the potential of this chemical class.

| Compound Type | Parasite | Assay Stage | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,3-Thiazole-4-carboxylate derivative (14) | Trypanosoma cruzi | Intracellular amastigotes | 3.90 | Benznidazole | 4.82 |

| 4-Thiazolidinone derivative (52) | Trypanosoma cruzi | Trypomastigotes | 1.72 | Benznidazole | 14.60 |

| 4-Thiazolidinone derivative (54) | Trypanosoma cruzi | Trypomastigotes | 1.12 | Benznidazole | 14.60 |

| Naphthyl-thiazole derivative (2l) | Leishmania amazonensis | Amastigotes | - | - | - |

| Naphthyl-thiazole derivative (2l) | Trypanosoma cruzi | Amastigotes | - | - | - |

Note: '-' indicates that specific IC50 values were not provided in the source material, but the compound was noted for its inhibitory potential.

Furthermore, ex vivo studies on adult Schistosoma mansoni worms have shown the antiparasitic effects of pyrazoline derivatives, a related class of heterocyclic compounds nih.gov. This suggests that compounds containing heterocyclic scaffolds, such as 2-(thiazol-4-yl)morpholine, could be promising candidates for the development of new anthelmintic agents.

Neurobiological Activity of 2-(Thiazol-4-yl)morpholine in neuronal cell lines and primary cultures

The 2-(thiazol-4-yl)morpholine scaffold is also a component of molecules with significant neurobiological activity. Thiazole and its derivatives have been explored for their therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease nih.gov. One of the key mechanisms of action for these compounds is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play a crucial role in the breakdown of the neurotransmitter acetylcholine.

In vitro studies using neuronal cell lines have shown that thiazole derivatives can effectively inhibit these enzymes. For example, a series of thiazole-based derivatives were synthesized and evaluated as potential AChE inhibitors, with some compounds showing inhibitory activity comparable to the standard drug donepezil nih.gov. The thiazole moiety is believed to form important interactions with amino acid residues within the active site of the AChE enzyme nih.gov.

The neuroprotective effects of these compounds are not limited to cholinesterase inhibition. Thiazole derivatives have also been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's disease. In vitro findings demonstrate that aminothiazole complexes can inhibit Aβ aggregation at micromolar and even nanomolar concentrations nih.gov.

The following table summarizes the in vitro neurobiological activity of selected thiazole derivatives.

| Compound Type | Target | Cell Line/Assay | Activity |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | In vitro enzyme assay | Potent inhibition, comparable to donepezil |

| Aminothiazole complexes | Amyloid-beta (Aβ) aggregation | In vitro assay | Inhibition at µM and nM concentrations |

| Thiazol-imidazole-acetamide derivatives | Beta-secretase (BACE-1) | Cell models | IC50 < 5 µM |

Pharmacodynamic Endpoints and Efficacy in Pre-clinical Animal Models of Disease

The promising in vitro and ex vivo activities of 2-(thiazol-4-yl)morpholine derivatives have led to their evaluation in various preclinical animal models of disease.

Animal studies have indicated that thiazole and thiazolidine-based derivatives may be beneficial in alleviating learning and memory deficits in models of dementia and amnesia nih.gov. These compounds have shown good oral absorption and are generally well-tolerated in rodents nih.gov. The ability of these compounds to cross the blood-brain barrier is a critical factor for their efficacy in central nervous system disorders.

Furthermore, thiazole derivatives have been investigated for their anti-inflammatory and analgesic properties in vivo. In a study on new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, the compounds proved to be active analgesic and anti-inflammatory agents in rodent models frontiersin.org. This suggests a potential dual role for such compounds in infections that are often accompanied by a significant inflammatory response.

The following table summarizes the efficacy of selected thiazole and related heterocyclic derivatives in preclinical animal models.

| Compound Type | Animal Model | Disease | Key Findings |

| Tris-1,3,4-thiadiazole derivative | Mouse | Acute Toxoplasma gondii infection | Significant reduction in parasite count in brain, liver, and spleen |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Rodent | Inflammation and pain | Potent anti-inflammatory and analgesic effects |

The identification and validation of pharmacodynamic biomarkers are essential for the clinical development of new therapeutic agents. For 2-(thiazol-4-yl)morpholine derivatives, potential biomarkers would depend on the specific therapeutic application.

In the context of neurodegenerative diseases, biomarkers could include changes in the levels of Aβ and tau in cerebrospinal fluid or plasma, as well as imaging markers of amyloid plaque burden and neuronal integrity. For antiparasitic applications, a key pharmacodynamic endpoint would be the reduction in parasite load in relevant tissues, as demonstrated in the Toxoplasma gondii infection model nih.gov.

In inflammatory conditions, biomarkers could include the levels of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues frontiersin.org. Further research is needed to identify and validate specific and sensitive pharmacodynamic biomarkers for this promising class of compounds.

Pharmacokinetic and Biotransformation Profiling of 2 Thiazol 4 Yl Morpholine Pre Clinical in Vitro Systems

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes from Various Species

Metabolic stability is a critical parameter in drug discovery, determining a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver. youtube.com In vitro systems such as liver microsomes and hepatocytes are standardly used to estimate a compound's intrinsic clearance (CLint). youtube.comnih.gov Microsomes contain Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic fate. nih.govresearchgate.net

While specific data for 2-(thiazol-4-yl)morpholine is not extensively available, studies on related morpholine-containing structures provide valuable insights. For instance, certain morpholine (B109124) isosteres have been engineered to enhance metabolic stability. In one study, compound 11b , a complex molecule containing a tetrahydro-2H-pyran ring as a morpholine isostere, demonstrated greater metabolic stability in human hepatocytes compared to the first-in-class brain-penetrant mTOR kinase inhibitor, PQR620. nih.govunimi.it The morpholine moiety itself is often recognized as being metabolically labile, suggesting that modifications to this part of a molecule are a key strategy for improving stability. enamine.net

The stability of a compound is typically reported as its half-life (t½) in the assay system and its calculated intrinsic clearance. A shorter half-life and higher clearance value indicate lower metabolic stability.

Table 1: Representative Metabolic Stability Data for a Morpholine-Containing Compound in Human Hepatocytes Data presented for an analogous compound to illustrate typical assay outputs.

| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Stability Classification |

| Compound 11b | Human Hepatocytes | > 120 | < 5.8 | High |

| PQR620 (Comparator) | Human Hepatocytes | 45 | 23.4 | Moderate |

Source: Adapted from studies on morpholine isosteres. nih.govunimi.it

Plasma Protein Binding Characteristics of 2-(Thiazol-4-yl)morpholine

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. researchgate.net According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its therapeutic target and to be cleared from the body. youtube.com High plasma protein binding can reduce efficacy and clearance, while very low binding can lead to rapid clearance.

Specific plasma protein binding data for 2-(thiazol-4-yl)morpholine are not available. However, the binding characteristics can be inferred from structurally related molecules. For example, morphine, which contains a rigid cyclic amine structure, exhibits binding to human plasma proteins in the range of 34.0% to 37.5%, with the primary binding protein being albumin. nih.gov The degree of binding is influenced by physicochemical properties such as lipophilicity.

Table 2: Typical Plasma Protein Binding Data for a Representative Basic Drug Data presented for an analogous compound to illustrate typical assay outputs.

| Compound | Species | % Bound | Primary Binding Protein |

| Morphine | Human | 34.0 - 37.5% | Albumin |

Source: Adapted from studies on morphine. nih.gov

Membrane Permeability Studies using In Vitro Cell Models (e.g., Caco-2, MDCK)

The permeability of a compound across the intestinal epithelium is a key determinant of its oral bioavailability. In vitro models using cell lines such as Caco-2 (human colorectal adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells are widely used to predict this parameter. researchgate.netlabinsights.nl These cells form a monolayer with tight junctions, mimicking the intestinal barrier. labinsights.nl Permeability is quantified as an apparent permeability coefficient (Papp).

No specific Papp values for 2-(thiazol-4-yl)morpholine have been reported. However, studies on other thiazole-containing compounds, such as thiazolidinediones, provide a relevant benchmark. The permeability of these compounds can range from low to moderate. For example, the thiazolidinedione GQ-19 showed moderate permeability, while SCD-04 exhibited low permeability. longdom.org

The classification of permeability based on Papp values is generally as follows:

Low Permeability: Papp < 2.0 x 10⁻⁶ cm/s

Moderate Permeability: Papp = 2.0 - 20.0 x 10⁻⁶ cm/s

High Permeability: Papp > 20.0 x 10⁻⁶ cm/s

Table 3: Representative Caco-2 Permeability Data for Thiazole-Containing Analogs

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| SCD-03 | A -> B | 9.57 | Moderate |

| SCD-04 | A -> B | 2.33 | Moderate |

| GQ-19 | A -> B | 16.6 | Moderate |

| Fluorescein (Low Permeability Control) | A -> B | < 1.0 | Low |

| Verapamil (High Permeability Control) | A -> B | > 20.0 | High |

A -> B refers to transport from the apical (intestinal lumen side) to the basolateral (blood side) compartment. Source: Adapted from studies on thiazolidinediones and phthalimide derivatives. longdom.org

Investigation of Efflux Transporter Interactions (e.g., P-gp, BCRP)

Efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2), are membrane proteins that actively pump substrates out of cells. nih.govmdpi.com They are highly expressed in the intestine, blood-brain barrier, and cancer cells, where they can limit drug absorption and efficacy. nih.govnih.gov An efflux ratio (Papp B->A / Papp A->B) greater than 2 in Caco-2 or MDCK assays typically indicates that a compound is a substrate of an efflux transporter.

Table 4: Representative Efflux Potential of Thiazolidinone Analogs in P-gp Overexpressing Cells

| Compound | P-gp Interaction | Efflux Ratio (ER) | Interpretation |

| Compound 8 | Non-substrate | ~1.0 | Not subject to P-gp efflux |

| Compound 10 | Modulator | > 2.0 | Substrate and/or inhibitor of P-gp |

| Compound 12 | Modulator | > 2.0 | Substrate and/or inhibitor of P-gp |

| Compound 17 | Non-substrate | ~1.0 | Not subject to P-gp efflux |

Source: Adapted from studies on 4-thiazolidinone derivatives. nih.gov

Cytochrome P450 Inhibition and Induction Potential of 2-(Thiazol-4-yl)morpholine

Assessing a compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. pensoft.net Inhibition of a specific CYP isoform can lead to increased plasma concentrations of co-administered drugs metabolized by that enzyme, while induction can decrease their concentrations. researchgate.net

Direct experimental data on 2-(thiazol-4-yl)morpholine is limited, but studies on analogous compounds provide strong indications of its likely profile. A study on a series of morpholine-derived thiazoles showed a mixed profile for CYP3A4 inhibition, while all tested analogues were inhibitors of CYP2C19. nih.gov The compounds were not substrates for CYP2C9 and CYP2D6. nih.gov Another relevant study on OZ439 , a complex antimalarial agent containing a morpholine moiety, found that it inhibited CYP3A with an IC₅₀ of 3.9 µM, but did not significantly inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6 (IC₅₀ > 20 µM). nih.gov

Regarding induction, research on 4-thiazolidinone derivatives has demonstrated their ability to increase the mRNA expression of several CYP enzymes, including Cyp1a1 and Cyp1a2. nih.govnih.gov

Table 5: Representative CYP450 Inhibition Profile for Morpholine- and Thiazole-Containing Analogs

| CYP Isoform | Test Compound(s) | Result | IC₅₀ (µM) |

| CYP3A4 | OZ439 (morpholine analog) | Inhibition | 3.9 |

| CYP3A4 | Morpholine-thiazole analogs | Mixed Profile | Not Determined |

| CYP2C19 | Morpholine-thiazole analogs | Inhibition | Not Determined |

| CYP1A2 | OZ439 (morpholine analog) | No significant inhibition | > 20 |

| CYP2D6 | OZ439 (morpholine analog) | No significant inhibition | > 20 |

Source: Adapted from studies on OZ439 and morpholine-derived thiazoles. nih.govnih.gov

Identification and Structural Elucidation of Metabolites of 2-(Thiazol-4-yl)morpholine in In Vitro Biotransformation Systems

Identifying the metabolic pathways of a new chemical entity is essential for understanding its clearance mechanism and identifying potentially active or reactive metabolites. In vitro systems, such as human liver microsomes (HLM), are used to generate and identify metabolites.

While the specific metabolites of 2-(thiazol-4-yl)morpholine have not been characterized, likely metabolic pathways can be predicted based on the known metabolism of its core structures. The morpholine ring is a common site of metabolism. For the morpholine-containing drug OZ439, primary biotransformations included N-oxidation of the morpholine nitrogen and cleavage of the morpholine ring (de-ethylation). nih.gov Secondary transformations involved hydroxylation on other parts of the molecule. nih.gov The thiazole (B1198619) ring is also susceptible to oxidation.

Based on these precedents, the expected primary metabolic pathways for 2-(thiazol-4-yl)morpholine would involve oxidation of either the morpholine or thiazole ring.

Table 6: Predicted Metabolic Pathways for 2-(Thiazol-4-yl)morpholine

| Metabolic Reaction | Position | Predicted Metabolite |

| N-Oxidation | Morpholine Nitrogen | 2-(Thiazol-4-yl)morpholine N-oxide |

| C-Oxidation (Hydroxylation) | Morpholine Ring | Hydroxy-2-(thiazol-4-yl)morpholine |

| C-Oxidation (Hydroxylation) | Thiazole Ring | 2-(5-Hydroxythiazol-4-yl)morpholine |

| Morpholine Ring Opening | C-O or C-N bond | Cleavage products |

These are predicted pathways based on the metabolism of structurally related compounds. nih.gov

Structure Activity Relationship Sar and Lead Optimization Strategies for 2 Thiazol 4 Yl Morpholine Derivatives

Rational Design Principles for Modifying the 2-(Thiazol-4-yl)morpholine Scaffold

Rational drug design for 2-(thiazol-4-yl)morpholine derivatives involves a targeted approach to enhance interactions with biological targets and improve drug-like properties. mdpi.com A key principle is the utilization of computational tools, such as molecular docking, to elucidate the binding modes of these compounds within the active sites of target enzymes or receptors. nih.govorientjchem.org This allows for the strategic placement of substituents to maximize binding affinity and selectivity.

In the context of designing inhibitors for enzymes like carbonic anhydrase II (CA-II), the thiazole (B1198619) and morpholine (B109124) moieties are considered crucial pharmacophoric elements that can be modified to enhance inhibitory efficacy. nih.gov Design strategies often focus on:

Targeting Specific Interactions: The morpholine and thiazole rings can interact with key residues in a target's binding site. Modifications are designed to strengthen these interactions, for instance, through hydrogen bonding or hydrophobic contacts. The oxygen atom of the morpholine ring, for example, can act as a hydrogen bond acceptor. researchgate.net

Modulating Physicochemical Properties: Rational modifications aim to balance properties like lipophilicity, solubility, and metabolic stability. The morpholine ring is often incorporated into molecules to modify these pharmacokinetic parameters. e3s-conferences.orgenamine.net

Structure-Based Design: When the three-dimensional structure of the target protein is known, docking studies can predict the orientation and conformation of 2-(thiazol-4-yl)morpholine derivatives within the active site. This information guides the design of new analogues with improved complementarity to the target. nih.gov

These principles allow for a more focused and efficient exploration of chemical space, moving beyond random screening to a knowledge-driven process for developing potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of 2-(thiazol-4-yl)morpholine derivatives is highly sensitive to the nature and position of substituents on both the thiazole and morpholine rings. SAR studies are essential to map these relationships and guide lead optimization.

A study on morpholine-based thiazoles as inhibitors of bovine carbonic anhydrase-II (bCA-II) provides detailed insights into these effects. nih.gov Modifications were explored at the 4-position of the thiazole ring (via a phenyl group) and at the nitrogen of the morpholine ring.

Substitutions on the Thiazole Ring: The introduction of a substituted 4-phenyl group on the thiazole ring significantly influenced inhibitory potency.

Electron-Withdrawing Groups: The presence of a para-nitrophenyl group at the 4-position of the thiazole led to the most potent compounds in the series. This enhancement is attributed to the electron-withdrawing nature of the nitro (NO₂) group, which can influence the molecule's pKa, hydrophobicity, and lipophilicity, facilitating more effective engagement with the CA-II active site. nih.gov

Halogen Substituents: Para-chlorophenyl analogues generally exhibited the least inhibitory activity. However, a para-bromophenyl derivative showed good potency, suggesting that larger halogens might increase activity, possibly through enhanced hydrophobic or halogen-bonding interactions. nih.gov

Unsubstituted Phenyl: Derivatives with an unsubstituted 4-phenyl group showed moderate potency, serving as a baseline for evaluating the effects of further substitution. nih.gov

Substitutions on the Morpholine Nitrogen: Modifications at the nitrogen atom of the morpholine ring also played a critical role in modulating activity.

Aromatic Substituents: A small aromatic ring, like benzene, directly attached to the morpholine nitrogen resulted in high inhibitory activity. nih.gov

Aralkyl Substituents: N-benzyl derivatives also demonstrated good potency. The introduction of an N-ethyl linker between the morpholine and a para-nitrophenyl group yielded the most potent compound in the study, highlighting a synergistic effect between substitutions on both rings. nih.gov

The following table summarizes the SAR findings for selected 2-(thiazol-4-yl)morpholine derivatives against bCA-II. nih.gov

| Compound ID | R (Substitution on Morpholine N) | R' (Substitution on Thiazole C4-Phenyl) | IC₅₀ (µM) |

| 4 | Phenyl | H | 24.36 |

| 5 | Benzyl | H | 28.16 |

| 7 | 4-Nitrophenyl | H | 37.20 |

| 13 | Phenyl | 4-Chloro | 31.45 |

| 14 | Benzyl | 4-Chloro | 33.19 |

| 17 | 4-Nitrophenyl | 4-Chloro | 51.22 |

| 23 | Phenyl | 4-Nitro | 15.80 |

| 24 | Benzyl | 4-Nitro | 14.68 |

| 27 | Benzyl | 4-Bromo | 23.80 |

These findings demonstrate that the effects of substitutions are interdependent, and optimization requires a holistic approach considering modifications across the entire scaffold. nih.gov

Bioisosteric Replacements within the 2-(Thiazol-4-yl)morpholine Framework

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, improve its biological activity, or reduce its toxicity while retaining the primary biological function. researchgate.net This involves substituting a specific group or atom with another that has similar steric and electronic characteristics.

Morpholine Ring Bioisosteres: The morpholine ring itself is often considered a valuable pharmacophore, but it can be metabolically labile. enamine.netenamine.net Therefore, replacing it with more stable analogues can be advantageous. A notable example is the use of a 2-oxa-6-azaspiro[3.3]heptane moiety as a bioisosteric replacement for morpholine. This replacement was successfully incorporated into a different thiazole-containing scaffold, leading to potent inhibitors with improved drug-like properties. researchgate.net Other potential bioisosteres for the morpholine moiety are actively being designed and synthesized to provide chemists with a broader toolkit for drug design. enamine.netenamine.net

Thiazole Ring Bioisosteres: The thiazole ring is a critical component of many therapeutic agents. A common bioisosteric replacement for the thiazole ring is the 1,3,4-thiadiazole ring. nih.gov The thiadiazole ring acts as a pharmacophore and is a known bioisostere of the thiazole ring found in several generations of cephalosporin antibiotics. nih.gov Another potential bioisostere is the 1,2,3-triazole ring, which can mimic the topological and electronic features of various functional groups and has gained significant attention in drug discovery. researchgate.net Replacing the thiazole in the 2-(thiazol-4-yl)morpholine scaffold with such bioisosteres could lead to novel compounds with modulated biological activity, selectivity, and pharmacokinetic profiles.

Exploration of Stereochemical Influence on Pharmacological Profiles of 2-(Thiazol-4-yl)morpholine Enantiomers

The 2-(thiazol-4-yl)morpholine scaffold contains a chiral center at the C2 position of the morpholine ring. This means the compound exists as a pair of enantiomers (R- and S-forms). Stereochemistry is a critical factor in drug action because biological systems, such as enzymes and receptors, are inherently chiral. nih.govijpsjournal.com

The two enantiomers of a chiral drug can exhibit significant differences in their:

Pharmacodynamics: One enantiomer may bind to the target receptor or enzyme with much higher affinity than the other. In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to side effects. researchgate.netnih.gov

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers can differ. This is because the enzymes responsible for metabolism are also chiral and may process one enantiomer more rapidly than the other. nih.gov

For any chiral drug, it is appropriate to consider the two enantiomers as distinct chemical entities with potentially different pharmacological profiles. nih.gov The use of a single, more active enantiomer over a racemic mixture (a 50:50 mix of both enantiomers) can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. researchgate.net

Therefore, a crucial aspect of lead optimization for 2-(thiazol-4-yl)morpholine derivatives is the separation of the enantiomers and the independent evaluation of their biological activities. This allows researchers to identify the eutomer and advance the single, more potent stereoisomer, potentially leading to a safer and more effective drug candidate. nih.gov

Multi-parameter Optimization Approaches for Enhancing the Therapeutic Potential of 2-(Thiazol-4-yl)morpholine Analogues

Developing a successful drug requires a delicate balance of multiple properties beyond just target potency. These include selectivity against off-targets, favorable ADME properties, and a low potential for toxicity. Multi-parameter optimization (MPO) is a crucial strategy in modern drug discovery that guides the simultaneous optimization of these diverse factors to identify compounds with the highest probability of clinical success. nih.govsemanticscholar.org

For the 2-(thiazol-4-yl)morpholine series, MPO would be applied during the lead optimization phase. This approach typically involves:

Defining a Desirability Profile: Project teams define the ideal range for a suite of critical properties, including biological activity (e.g., IC₅₀), selectivity, solubility, permeability, metabolic stability, and safety indicators.

Computational Modeling: In silico models are used to predict these properties for virtual or newly synthesized analogues. These predictions, along with experimental data, are fed into MPO algorithms.

By integrating all available data, MPO provides a holistic view of compound quality, moving beyond the optimization of a single parameter like potency. semanticscholar.org This approach helps to avoid advancing compounds that are highly potent but have critical flaws in other areas (e.g., poor metabolic stability or high toxicity). Applying MPO to 2-(thiazol-4-yl)morpholine analogues can efficiently guide the project team toward well-balanced clinical candidates with a higher likelihood of success.

Novel Applications and Material Science Potentials of 2 Thiazol 4 Yl Morpholine

Coordination Chemistry and Metal Complex Formation with 2-(Thiazol-4-yl)morpholine as a Ligand

A thorough investigation of scientific databases and academic journals reveals no published studies on the coordination chemistry of 2-(Thiazol-4-yl)morpholine. There are currently no reports detailing its synthesis and use as a ligand in the formation of metal complexes. Consequently, information regarding the potential coordination modes, stability, and the structural or electronic properties of any such metal complexes remains unavailable. The behavior of 2-(Thiazol-4-yl)morpholine as a chelating agent and its affinity for various metal ions have yet to be explored.

Development of Sensing Technologies Utilizing 2-(Thiazol-4-yl)morpholine (e.g., Chemosensors, Biosensors)

The potential of 2-(Thiazol-4-yl)morpholine in the development of sensing technologies is an uncharted area of research. No scientific articles or patents describe the design, synthesis, or application of chemosensors or biosensors that incorporate this specific molecule. Therefore, there is no information available on its ability to act as a signaling unit for the detection of specific analytes, its selectivity and sensitivity, or its performance in practical sensing applications.

Future Directions and Research Perspectives for 2 Thiazol 4 Yl Morpholine

Exploration of Uncharted Biological Targets and Pathways for 2-(Thiazol-4-yl)morpholine

The structural combination of thiazole (B1198619) and morpholine (B109124) suggests a wide range of potential biological activities, many of which remain unexplored for this specific compound. Thiazole derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. globalresearchonline.netnih.govnih.govanalis.com.my Future research should focus on screening 2-(thiazol-4-yl)morpholine and its analogs against a diverse panel of biological targets.

Key areas for investigation include:

Enzyme Inhibition: Based on studies of analogous structures, enzymes such as carbonic anhydrases, kinases, and topoisomerases represent high-priority targets. nih.govnih.gov For instance, certain morpholine-derived thiazoles have demonstrated potent inhibition of carbonic anhydrase II, an enzyme implicated in various physiological processes. nih.gov A systematic investigation into the inhibitory activity of 2-(thiazol-4-yl)morpholine against various enzyme families could uncover novel therapeutic leads.

Anticancer Pathways: The thiazole moiety is a constituent of several anticancer agents. nih.govnih.govsemanticscholar.org Research could explore the effect of 2-(thiazol-4-yl)morpholine on cancer cell proliferation, cell cycle progression, and apoptosis induction in various cancer cell lines, such as breast (MCF-7), lung (A549), and renal (TK-10) cancer lines. nih.govmdpi.comnih.gov Pathways to investigate include those mediated by VEGFR-2, EGFR, and Bcl-2, which are common targets for thiazole-containing compounds. mdpi.com

Metabolic Disorders: Morpholino-thiazolyl derivatives have been reported to possess antidiabetic activity by enhancing insulin release and glucose uptake. nih.gov This precedent warrants the investigation of 2-(thiazol-4-yl)morpholine for its potential role in modulating metabolic pathways relevant to diabetes and related disorders.

Antimicrobial Activity: Given the well-documented antimicrobial properties of both thiazole and morpholine derivatives, a logical next step is to conduct extensive screening of 2-(thiazol-4-yl)morpholine against a broad spectrum of pathogenic bacteria and fungi. analis.com.mynih.gov

A summary of potential biological targets for future investigation is presented in the table below.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrase II, Topoisomerase, Protein Kinases (EGFR, VEGFR-2) | Glaucoma, Cancer, Inflammation |

| Cellular Pathways | Apoptosis (Bcl-2 modulation), Cell Cycle (CDK2) | Cancer, Autoimmune Diseases |

| Receptors | G-protein coupled receptors (GPCRs) | Various |

| Metabolic Proteins | Insulin Secretion Pathways | Diabetes Mellitus |

Development of Synergistic Therapeutic Strategies Combining 2-(Thiazol-4-yl)morpholine with Established Modalities

Combination therapy is a cornerstone of modern medicine, particularly in oncology, for its ability to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Should 2-(thiazol-4-yl)morpholine demonstrate significant biological activity, particularly as an anticancer agent, its combination with existing therapeutic modalities would be a critical area of future research.

Potential synergistic strategies include:

Combination with Chemotherapeutic Agents: Thiazole derivatives have been shown to interfere with critical cancer-related pathways, such as tubulin assembly and cell signaling cascades (e.g., NFkB/mTOR/PI3K/AkT). nih.gov Future studies could explore whether 2-(thiazol-4-yl)morpholine can sensitize cancer cells to standard chemotherapeutic drugs like cisplatin or paclitaxel, potentially allowing for lower doses and reduced side effects.

Overcoming Drug Resistance: The development of resistance is a major limitation of many anticancer and antimicrobial drugs. Research could investigate if 2-(thiazol-4-yl)morpholine can act as a resistance-modifying agent, for example, by inhibiting efflux pumps or bypassing resistance mechanisms developed against other drugs.

Combination with Targeted Therapies: Pairing 2-(thiazol-4-yl)morpholine with targeted therapies, such as kinase inhibitors, could lead to a more potent and selective anticancer effect. The goal would be to target multiple nodes within a cancer signaling network simultaneously to prevent compensatory signaling and adaptive resistance.

Advancements in Asymmetric Synthesis and Green Chemistry for 2-(Thiazol-4-yl)morpholine Production

The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the future viability of any chemical compound in therapeutic or industrial applications. Research in this area should focus on both asymmetric synthesis to produce specific stereoisomers and the principles of green chemistry to minimize environmental impact.

Asymmetric Synthesis: The morpholine ring in 2-(thiazol-4-yl)morpholine contains a stereocenter. Since different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles, the ability to produce enantiomerically pure forms is essential. Future research could adapt established methods, such as the asymmetric hydrogenation of unsaturated morpholines using chiral rhodium catalysts, to synthesize specific stereoisomers of 2-(thiazol-4-yl)morpholine. semanticscholar.orgrsc.org Methodologies like the Sharpless asymmetric dihydroxylation, which has been used for creating chiral thiazolines, could also be explored. nih.govnih.gov

Green Chemistry: Conventional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and metal catalysts. bepls.com Future production of 2-(thiazol-4-yl)morpholine should incorporate green chemistry principles. researchgate.net This includes the use of eco-friendly solvents (e.g., water, ethanol, glycerol), energy-efficient techniques like microwave and ultrasonic irradiation, and recyclable catalysts. bepls.commdpi.comacs.org One-pot, multi-component reactions are particularly attractive as they reduce waste and simplify procedures. nih.gov Recent advancements in the green synthesis of both morpholines and thiazoles provide a strong foundation for developing a sustainable manufacturing process for this hybrid compound. nih.govchemrxiv.orgiau.ir

| Green Chemistry Approach | Description | Potential Benefit |

| Green Solvents | Using water, ethanol, or deep eutectic solvents instead of hazardous organic solvents. | Reduced environmental pollution and toxicity. |

| Microwave/Ultrasound | Employing alternative energy sources to accelerate reactions and improve yields. bepls.commdpi.com | Shorter reaction times, lower energy consumption. |

| Recyclable Catalysts | Using biocatalysts or reusable nanoparticles (e.g., NiFe2O4). mdpi.comacs.org | Reduced waste and cost. |

| Multi-Component Reactions | Combining multiple starting materials in a single step to form the final product. nih.gov | Increased efficiency, atom economy, and reduced waste. |

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Biological Profiling of 2-(Thiazol-4-yl)morpholine Effects

To fully understand the biological impact of 2-(thiazol-4-yl)morpholine, a systems-level approach is necessary. Omics technologies provide a powerful toolkit for obtaining a comprehensive, unbiased view of the molecular changes induced by a compound within a biological system.

Proteomics: This technology can identify the protein targets of 2-(thiazol-4-yl)morpholine and map the signaling pathways it modulates. Techniques like thermal proteome profiling or chemical proteomics could reveal both direct binding partners and downstream effects on protein expression and post-translational modifications.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels using techniques like RNA-sequencing, researchers can determine how 2-(thiazol-4-yl)morpholine alters gene expression. This can provide crucial insights into its mechanism of action and identify potential biomarkers of response or toxicity.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can reveal how 2-(thiazol-4-yl)morpholine affects cellular metabolism, which is particularly relevant if the compound shows promise in metabolic diseases or cancer, where metabolic reprogramming is a key feature.

Integrating data from these different omics platforms will be essential for building a complete picture of the compound's mechanism of action, identifying off-target effects, and discovering predictive biomarkers for its therapeutic efficacy.

Refinement of Computational Predictive Models for 2-(Thiazol-4-yl)morpholine

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of a compound's properties and biological activities, thereby accelerating the design and optimization process.

Future computational work on 2-(thiazol-4-yl)morpholine should focus on:

Molecular Docking and Dynamics: Advanced docking studies can predict the binding modes of 2-(thiazol-4-yl)morpholine within the active sites of potential protein targets. nih.govresearchgate.net Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of 2-(thiazol-4-yl)morpholine derivatives, QSAR models can be developed. These models use statistical methods to correlate chemical structure with biological activity, guiding the design of more potent and selective analogs.

ADME/Tox Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. researchgate.net Refining these models for the thiazolyl-morpholine scaffold can help prioritize candidates with favorable drug-like properties for further experimental validation, reducing late-stage failures.

Exploiting Non-Pharmacological Applications of 2-(Thiazol-4-yl)morpholine in Emerging Technologies

Beyond its potential therapeutic uses, the unique chemical structure of 2-(thiazol-4-yl)morpholine may lend itself to applications in other technological fields.

Potential non-pharmacological applications include:

Materials Science: Thiazole-containing compounds are used as components of dyes and functional polymers. pharmaguideline.com The specific electronic and structural properties of 2-(thiazol-4-yl)morpholine could be exploited in the development of novel organic electronic materials, sensors, or fluorescent probes.

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen and oxygen in the morpholine ring, can act as ligands, coordinating with metal ions. researchgate.net This suggests potential applications as catalysts in organic synthesis or as building blocks for creating complex metal-organic frameworks (MOFs).

Agrochemicals: The thiazole and morpholine moieties are found in various fungicides and pesticides. pharmaguideline.com Future research could assess the potential of 2-(thiazol-4-yl)morpholine and its derivatives as novel agrochemical agents for crop protection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Thiazol-4-yl)morpholine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling thiazole derivatives with morpholine. For example, diazonium salts react with acrolein to form intermediates, which are then treated with thiourea to yield thiazole precursors. Subsequent reaction with morpholine under reflux conditions (e.g., acetic acid, 3–5 hours) facilitates ring closure. Optimization includes controlling stoichiometry, temperature, and catalyst use (e.g., sodium acetate) to improve yields. Purification via column chromatography or recrystallization ensures product integrity .